

Mal-amide-PEG2-oxyamine-Boc molecular weight and formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mal-amide-PEG2-oxyamine-Boc**

Cat. No.: **B8115787**

[Get Quote](#)

In-Depth Technical Guide: Mal-amide-PEG2-oxyamine-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **Mal-amide-PEG2-oxyamine-Boc**, a heterobifunctional linker widely utilized in bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

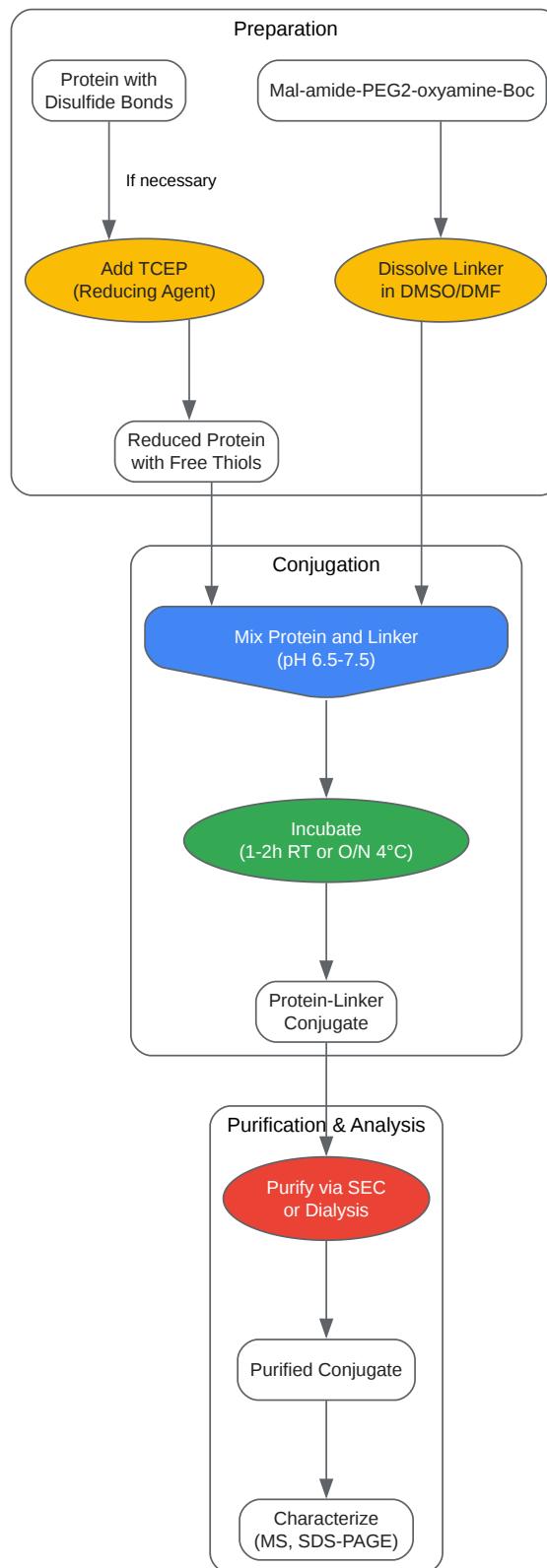
The fundamental properties of **Mal-amide-PEG2-oxyamine-Boc** are summarized below. This linker features a maleimide group for covalent attachment to thiol-containing molecules, a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected oxyamine for subsequent conjugation following deprotection.

Property	Value
Chemical Formula	C ₁₈ H ₂₉ N ₃ O ₈
Molecular Weight	415.44 g/mol
IUPAC Name	tert-butyl (2-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)ethoxy)carbamate
Synonyms	Mal-amide-PEG2-oxyamineBoc

Experimental Protocol: Protein Conjugation via Thiol-Maleimide Reaction

This protocol outlines a general procedure for the conjugation of **Mal-amide-PEG2-oxyamine-Boc** to a protein containing accessible cysteine residues. The maleimide group reacts specifically with the thiol group of a cysteine via a Michael addition, forming a stable thioether bond.[1][2] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][3]

Materials:

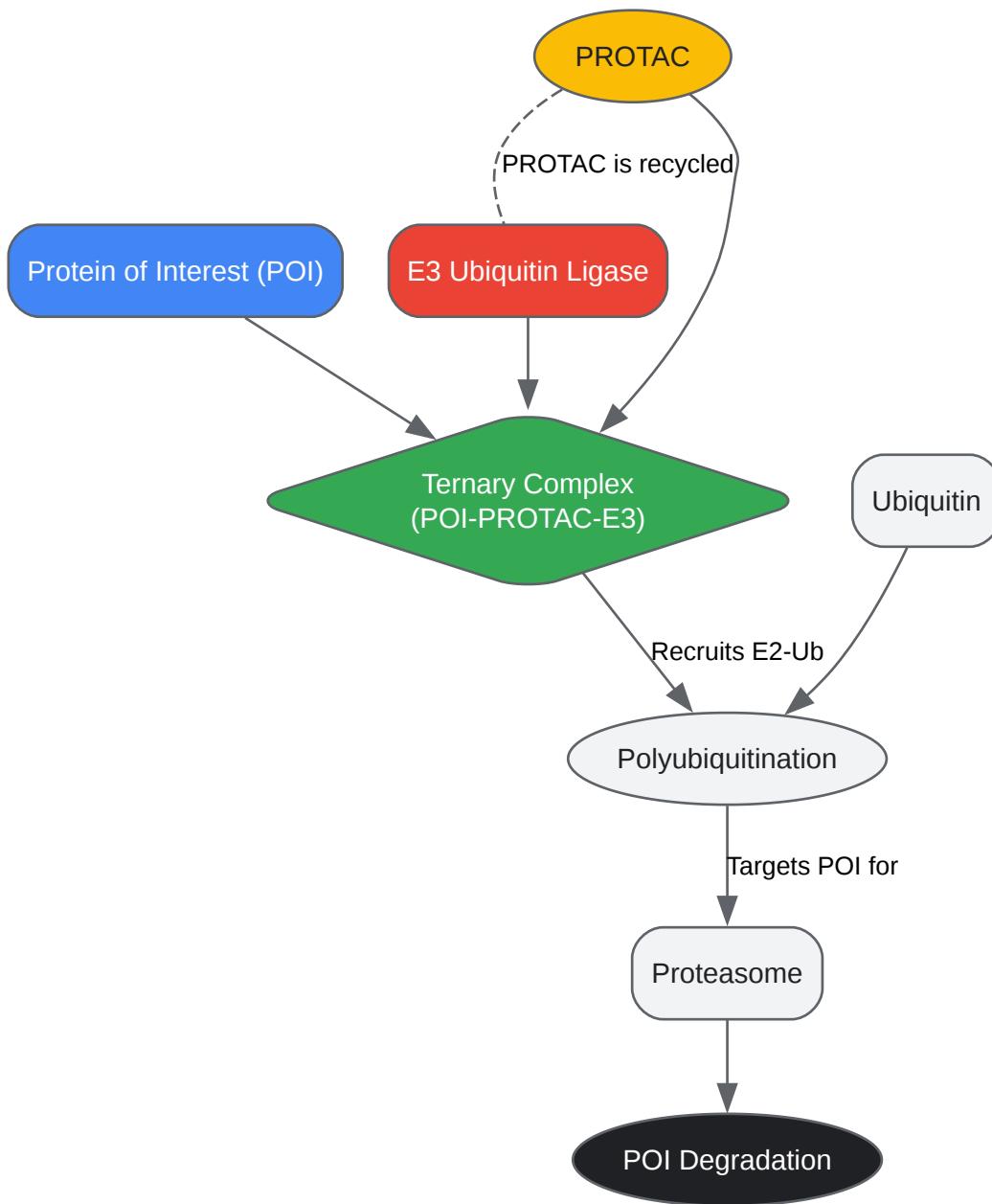

- Protein with accessible cysteine residue(s)
- **Mal-amide-PEG2-oxyamine-Boc**
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 6.5-7.5, degassed.
- Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
- Organic Co-solvent (if necessary): Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Purification System: Size-exclusion chromatography (SEC) or dialysis

Procedure:

- Protein Preparation and Disulfide Bond Reduction (if necessary):
 - Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[\[4\]](#)
 - If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution.[\[1\]](#)
 - Incubate the mixture for approximately 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.[\[4\]](#)
- Preparation of **Mal-amide-PEG2-oxyamine-Boc** Solution:
 - Dissolve the **Mal-amide-PEG2-oxyamine-Boc** in a minimal amount of an organic co-solvent such as DMSO or DMF before adding it to the aqueous reaction buffer.[\[4\]](#)
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **Mal-amide-PEG2-oxyamine-Boc** to the protein solution.[\[1\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[\[1\]](#)
The reaction progress can be monitored using techniques like LC-MS.
- Purification of the Conjugate:
 - Remove the excess, unreacted linker and other small molecules from the protein conjugate using size-exclusion chromatography (SEC) or dialysis against the reaction buffer.
- Characterization:
 - The resulting conjugate can be characterized by methods such as mass spectrometry to confirm the addition of the linker and SDS-PAGE to assess the purity of the final product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the conjugation of a protein with **Mal-amide-PEG2-oxyamine-Boc**.


[Click to download full resolution via product page](#)

Workflow for protein conjugation using **Mal-amide-PEG2-oxyamine-Boc**.

Signaling Pathway and Application Context

Mal-amide-PEG2-oxyamine-Boc is a key component in the construction of PROTACs, which are designed to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The PEG component of this linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[5][6]

The general mechanism of action for a PROTAC is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. bocsci.com [bocsci.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [Mal-amide-PEG2-oxyamine-Boc molecular weight and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8115787#mal-amide-peg2-oxyamine-boc-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com